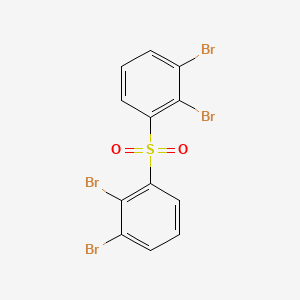
1,1'-Sulfonylbis(2,3-dibromobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,3-dibromophenyl) sulfone is an organic compound with the molecular formula C12H6Br4O2S It is a member of the sulfone family, characterized by the presence of a sulfonyl functional group (SO2) bonded to two phenyl groups, each substituted with bromine atoms at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dibromophenyl) sulfone typically involves the reaction of 2,3-dibromophenyl sulfone with appropriate reagents under controlled conditions. One common method is the sulfonylation of 2,3-dibromophenyl compounds using sulfur dioxide and a suitable oxidizing agent. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the sulfone group.
Industrial Production Methods
In industrial settings, the production of Bis(2,3-dibromophenyl) sulfone may involve large-scale sulfonylation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,3-dibromophenyl) sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenyl sulfones with various functional groups.
Applications De Recherche Scientifique
Bis(2,3-dibromophenyl) sulfone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of high-performance polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of Bis(2,3-dibromophenyl) sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, it may interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenyl sulfone
- Bis(3-aminophenyl) sulfone
- Bis(4-nitrophenyl) sulfone
- 2-nitrophenylphenyl sulfone
- Benzylphenyl sulfone
Uniqueness
Bis(2,3-dibromophenyl) sulfone is unique due to the presence of bromine atoms on the phenyl rings, which can significantly influence its chemical reactivity and properties. This makes it distinct from other sulfones and suitable for specific applications where bromine substitution is advantageous.
Propriétés
Numéro CAS |
112527-29-4 |
|---|---|
Formule moléculaire |
C12H6Br4O2S |
Poids moléculaire |
533.9 g/mol |
Nom IUPAC |
1,2-dibromo-3-(2,3-dibromophenyl)sulfonylbenzene |
InChI |
InChI=1S/C12H6Br4O2S/c13-7-3-1-5-9(11(7)15)19(17,18)10-6-2-4-8(14)12(10)16/h1-6H |
Clé InChI |
IKFXUYKTWXXGSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)Br)S(=O)(=O)C2=C(C(=CC=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane](/img/structure/B14304093.png)
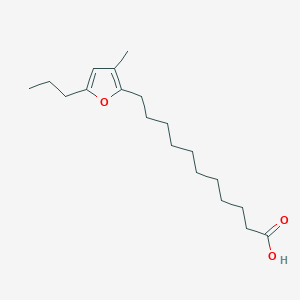
borane](/img/structure/B14304097.png)
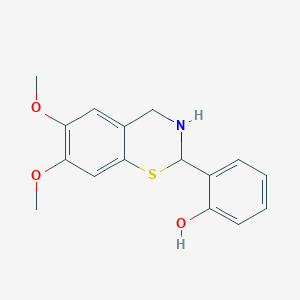

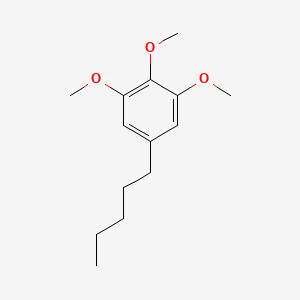
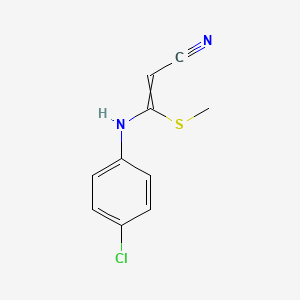
![Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl-](/img/structure/B14304130.png)
![[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14304144.png)
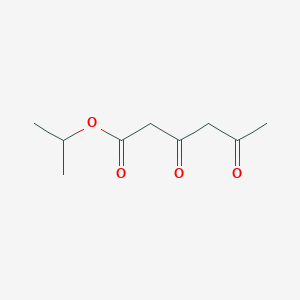
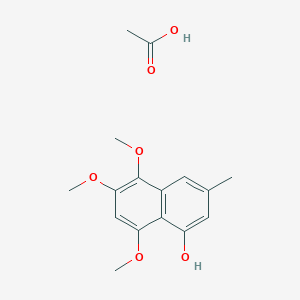
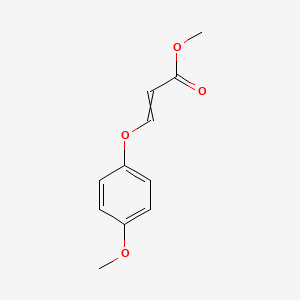
methanone](/img/structure/B14304178.png)
![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)
